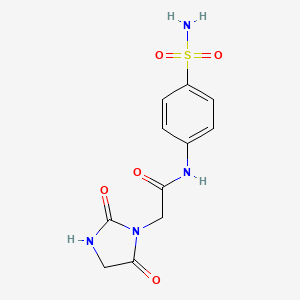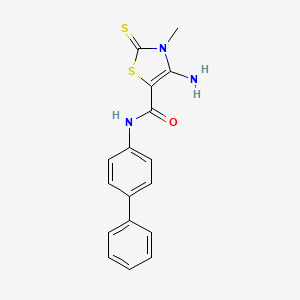
2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide: sulfamethoxazole , belongs to the class of sulfonamide antibiotics. It is widely used for its antibacterial properties and has been employed in the treatment of various infections. Sulfamethoxazole is often combined with trimethoprim (forming the co-trimoxazole combination) to enhance its efficacy against a broader spectrum of bacteria.
Preparation Methods
Synthetic Routes: Sulfamethoxazole can be synthesized through several routes. One common method involves the condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 2,5-dioxoimidazolidine (a cyclic urea derivative). The reaction proceeds under acidic conditions, resulting in the formation of the target compound. The chemical equation for this reaction is as follows:
Sulfanilamide+2,5-dioxoimidazolidine→Sulfamethoxazole
Industrial Production: The industrial production of sulfamethoxazole involves large-scale synthesis using optimized conditions. Manufacturers carefully control reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields. The compound is subsequently purified and formulated into pharmaceutical products.
Chemical Reactions Analysis
Reactions: Sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group in the imidazole ring can occur.
Substitution: Substitution reactions at the aromatic ring are possible.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Aromatic substitution reactions often use Lewis acids or strong bases.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction leads to the corresponding amines.
- Substitution can result in various derivatives.
Scientific Research Applications
Sulfamethoxazole finds applications in:
Antibacterial Therapy: It is effective against Gram-positive and Gram-negative bacteria.
Urinary Tract Infections: Sulfamethoxazole is commonly used to treat UTIs.
Pneumocystis jirovecii Pneumonia: It is part of the standard treatment for this opportunistic infection in immunocompromised patients.
Mechanism of Action
Sulfamethoxazole inhibits bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. By disrupting folate production, it impairs DNA and RNA synthesis, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Sulfamethoxazole is unique due to its combination with trimethoprim in co-trimoxazole. Other similar compounds include sulfadiazine, sulfisoxazole, and sulfacetamide.
: RxList. (2021). Bactrim (sulfamethoxazole and trimethoprim) Tablets. Retrieved from source
Properties
Molecular Formula |
C11H12N4O5S |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C11H12N4O5S/c12-21(19,20)8-3-1-7(2-4-8)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16)(H2,12,19,20) |
InChI Key |
PUHWVVKTEXEEST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)


![Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-](/img/structure/B12126261.png)

![propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126267.png)


![2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12126276.png)
![(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126285.png)
![4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12126300.png)
